molecular formula C28H24ClN3OS B11260555 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B11260555
M. Wt: 486.0 g/mol
InChI Key: BYRAQHRUFFKAFJ-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide is a complex organic compound with a unique structure that combines an imidazo[2,1-b][1,3]thiazole core with a chlorophenyl group and a diphenylpropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chlorophenyl group and the diphenylpropylacetamide moiety. Common reagents used in these reactions include thionyl chloride, phosphorus oxychloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high efficiency, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide stands out due to its unique combination of an imidazo[2,1-b][1,3]thiazole core with a chlorophenyl group and a diphenylpropylacetamide moiety This structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C28H24ClN3OS

Molecular Weight

486.0 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C28H24ClN3OS/c29-23-13-11-22(12-14-23)26-18-32-24(19-34-28(32)31-26)17-27(33)30-16-15-25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,18-19,25H,15-17H2,(H,30,33)

InChI Key

BYRAQHRUFFKAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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